Erythralosamine
Description
Contextualization within Erythromycin (B1671065) Degradation Pathways
Erythromycin A, a widely used 14-membered macrolide antibiotic, is known for its limited efficacy and bioavailability, primarily due to its instability in acidic conditions, such as those found in the stomach. semanticscholar.orgscirp.org Under the influence of acid, erythromycin A undergoes a series of intramolecular cyclization reactions, leading to the formation of biologically inactive degradation products. researchgate.netresearchgate.net
The primary degradation pathway involves an intramolecular dehydration reaction. semanticscholar.org This process results in two main inactive products: a hemiketal, known as 8,9-anhydroerythromycin A 6,9-hemiketal, and a spiroketal, which is erythralosamine (also referred to as anhydroerythromycin 6,9;9,12-spiroketal). scirp.orgresearchgate.net The formation of this compound occurs through an acetalization reaction between the ketone group at position C9 and the hydroxyl groups at C6 and C12 of the erythromycin A molecule. scirp.org This structural rearrangement, specifically the formation of the spiroketal linkage, renders the molecule antibacterially inactive. researchgate.netasm.org The instability of erythromycin and its conversion to compounds like this compound has been a significant driver in the development of acid-stable analogs such as clarithromycin (B1669154) and azithromycin. semanticscholar.org
| Compound Name | Alternative Name(s) | Key Structural Feature | Biological Activity |
|---|---|---|---|
| Erythromycin A | - | 14-membered macrolide lactone ring | Active |
| Anhydroerythromycin A | Erythromycin A enol ether | 8,9-anhydro, 6,9-hemiketal | Inactive semanticscholar.org |
| This compound | Erythromycin 6,9;9,12-spiroketal; Erythromycin EP Impurity I | 6,9;9,12-spiroketal researchgate.net | Inactive researchgate.net |
Significance as a Macrolide Derivative
This compound, though biologically inactive itself, holds considerable significance in macrolide research. researchgate.net It is a key metabolite and degradation product of erythromycin, and its study provides valuable information on the metabolic fate and chemical stability of the parent drug. acs.orgcapes.gov.br Research has shown that this compound exhibits greater interaction with the cytochrome P-450 enzyme system compared to metabolites of other macrolides like roxithromycin (B50055), a factor studied through conformational analysis using NMR spectroscopy and molecular dynamics. capes.gov.br
The unique spiroketal structure of this compound has made it a subject of interest in synthetic and analytical chemistry. It has been used as a reference standard in the development of chromatographic methods for analyzing erythromycin and its related substances. asm.orggoogle.com Furthermore, this compound has served as a starting material or scaffold for the chemical modification of the macrolide core. researchgate.net For instance, methods have been developed for chemical modifications at the relatively unreactive C10-methyl group of the this compound macrolactone ring to create novel derivatives. researchgate.net In one study, this compound was among several erythromycin derivatives investigated for their potential as chiral selectors in capillary electrophoresis, although no chiral separations were achieved under the tested conditions. nih.gov
| Property | Value | Source |
|---|---|---|
| CAS Number | 546-57-6 | chemblink.com |
| Molecular Formula | C29H49NO8 | chemblink.comalentris.org |
| Molecular Weight | 539.70 g/mol | chemblink.com |
| Melting Point | 208 °C | chemblink.com |
| Solubility | Slightly soluble (3.6 g/L at 25 ºC) | chemblink.com |
| Density | 1.18±0.1 g/cm³ (Calculated) | chemblink.com |
Structure
2D Structure
Properties
IUPAC Name |
11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-9-hydroxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H49NO8/c1-11-21-27(7)13-15(2)29(37-27)16(3)14-28(8,38-29)24(18(5)22(31)19(6)25(33)35-21)36-26-23(32)20(30(9)10)12-17(4)34-26/h13,16-24,26,31-32H,11-12,14H2,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYWPEXUKCPYJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(C=C(C3(O2)C(CC(O3)(C(C(C(C(C(=O)O1)C)O)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H49NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Structural Elucidation and Stereochemical Characterization
Formation of the Spiroketal Core
The hallmark of the erythralosamine structure is its spiroketal core, which arises from the interaction of hydroxyl groups within the macrolide ring with the C9 ketone. This rearrangement is a key factor in the inactivation of the antibiotic. researchgate.net
This compound features a [4.4]spiroketal ring system. beilstein-journals.org This specific configuration involves the C9 carbon atom acting as the spiro center, connecting two four-membered rings. The formation of this system is a result of the intramolecular reaction between the hydroxyl groups at C6 and C12 of the erythronolide A backbone with the C9 ketone. This cyclization process is a direct consequence of the acidic environment. archive.org The resulting spiroketal structure is a defining characteristic of this compound. beilstein-journals.orgresearchgate.net
A crucial event in the formation of this compound is the dehydration reaction that introduces a double bond between the C10 and C11 positions. beilstein-journals.org This transformation is believed to occur through an intramolecular SN2' mechanism. beilstein-journals.org The presence of this double bond significantly alters the conformation and electronic properties of the macrolide ring compared to its precursor, erythromycin (B1671065) A.
[4.4] Spiroketal Ring System Configuration
Stereochemical Aspects
During the acid-catalyzed degradation of erythromycin A to this compound, the stereochemistry at certain chiral centers is preserved. X-ray analysis has shown that only one enantiomer at the C8 position is isolated, indicating a retention of stereochemistry at this center. beilstein-journals.org This observation provides insight into the mechanistic pathway of the spiroketal formation. beilstein-journals.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of this compound in solution. capes.gov.brrsc.org A combination of NMR techniques and molecular modeling has been instrumental in determining the stereochemistry at the C9 position of the spiroketal. beilstein-journals.org NMR studies, often conducted in solvents like CDCl3, reveal the spatial arrangement of atoms and the preferred conformations of the macrolide ring and its substituents. capes.gov.brrsc.org
| NMR Technique | Information Gained |
| 1H NMR | Provides details on proton environments and coupling constants, indicating dihedral angles. |
| 13C NMR | Determines the chemical environment of carbon atoms, confirming the spiroketal structure. |
| NOESY | Reveals through-space correlations between protons, helping to define the 3D structure and relative stereochemistry. |
To complement experimental data from NMR, molecular dynamics (MD) simulations are employed to explore the conformational landscape of this compound. capes.gov.brrsc.org These computational methods allow for the sampling of various possible conformations and provide insights into the dynamic behavior of the molecule. acs.org MD simulations have been used to identify the predominant conformations of this compound in solution, which can then be correlated with its biological properties. capes.gov.brrsc.org These simulations have shown that the flexibility of the macrolide ring can lead to different orientations of the desosamine (B1220255) sugar. capes.gov.brrsc.org
Iii. Synthetic and Semisynthetic Methodologies
Acid-Catalyzed Degradation as a Formation Route
Erythralosamine is a well-known product of the acid-catalyzed degradation of erythromycin (B1671065) A. beilstein-journals.org This process involves significant intramolecular transformations of the erythromycin A molecule under acidic conditions. The formation of this compound is a consequence of the inherent instability of erythromycin A in acidic environments, a property that has been extensively studied to understand and control the degradation pathways. nih.gov
The principal step in the formation of this compound from erythromycin A is decladinosylation, which is the acid-catalyzed hydrolysis of the glycosidic bond that links the cladinose (B132029) sugar to the C-3 position of the macrolide ring. beilstein-journals.orgnih.gov This reaction is initiated by the protonation of the glycosidic oxygen, making the C-3 carbon more susceptible to nucleophilic attack by the hydroxyl group at C-6. This intramolecular reaction leads to the cleavage of the cladinose sugar and the formation of a stable cyclic ether linkage. Concurrently, dehydration between the hydroxyl group at C-12 and the C-9 ketone, followed by further rearrangements, results in the formation of the characteristic 10,11-anhydro and 6,9;9,12-spiroketal structure of this compound. researchgate.net The accepted model for the degradation of erythromycin A in aqueous acidic solution suggests a slow loss of the cladinose sugar as a key step in the degradation pathway. nih.gov
| Reaction Step | Rate Constant (s⁻¹) |
| Initial Transformation (k₁) | 1.15 x 10⁻⁶ |
| Equilibrium Step 1 (k₂) | 3.63 x 10⁻⁷ |
| Equilibrium Step 2 (k₃) | 5.28 x 10⁻⁸ |
This table presents kinetic data from an analogous acid-catalyzed spiroketal interconversion, providing a conceptual framework for the kinetics of this compound formation. The data is adapted from a study on the interconversion kinetics of related compounds. beilstein-journals.org
Decladinosylation Mechanisms
Chemical Modifications and Derivatization Strategies
The unique structural features of this compound make it a versatile starting material for the synthesis of novel macrolide derivatives. Researchers have developed various strategies to selectively modify different positions of the this compound scaffold.
The C10-methyl group of this compound, while relatively unreactive, has been a target for chemical modification to introduce structural diversity. researchgate.net A common strategy involves the protection of the N,N-dimethylamino group as an N-oxide. This protected this compound can then react with reagents like N-bromosuccinimide (NBS) in acetic acid to generate regioisomeric allylic bromides. These bromides serve as key intermediates for nucleophilic substitution and palladium-catalyzed cross-coupling reactions, such as Stille and Negishi couplings, allowing for the introduction of various substituents at the C10-methyl position. researchgate.net For example, a Negishi cross-coupling reaction with trimethylalane can yield the 10-ethyl homologue. researchgate.net
A variety of functionalized this compound derivatives have been prepared to explore structure-activity relationships and develop new macrolides. These modifications often target the C10 and C11 positions. For instance, after activation of the C10-methyl group, nucleophilic substitution with sodium azide (B81097) can introduce an azido (B1232118) group, which can be further transformed. researchgate.net The resulting derivatives can then undergo further reactions, such as the formation of cyclic carbamates across the C11 and C12 positions, a common feature in potent ketolide antibiotics. researchgate.net
| Starting Material | Reagents and Conditions | Product | Reference |
| This compound N-oxide | i) NBS, acetic acid; ii) NaN₃, THF, DMF, 70 °C | C10-azidomethyl this compound derivative | researchgate.net |
| C10-azidomethyl derivative | i) Ac₂O, NEt₃, CH₂Cl₂; ii) Dess-Martin periodinane; iii) NaH, THF, CDI; iv) NH₃(aq), MeCN, THF | C11,C12-cyclic carbamate (B1207046) derivative | researchgate.net |
| Regioisomeric bromides | Trimethylalane, Pd-catalyst (Negishi coupling) | 10-ethyl homologue of this compound | researchgate.net |
This table summarizes key reactions for the preparation of functionalized this compound derivatives.
This compound is a pivotal intermediate in the semisynthesis of advanced macrolide antibiotics, particularly the ketolides. ebsco.comscirp.org The absence of the cladinose sugar at the C-3 position in this compound allows for the introduction of a keto group, a defining feature of the ketolide class. ebsco.com The 10,11-anhydro substructure of this compound provides a reactive site for further modifications, such as the introduction of a cyclic carbamate between C11 and C12, which has been shown to enhance antibacterial activity. scirp.org The development of ketolides like telithromycin (B1682012) has been heavily reliant on synthetic pathways that utilize this compound or its derivatives as key building blocks, highlighting its importance in overcoming macrolide resistance. nih.gov
Preparation of Functionalized this compound Derivatives
Isolation and Purification Techniques for Research Applications
The isolation and purification of this compound are critical steps for its characterization, structural elucidation, and further use in synthetic modifications. As this compound is often found in mixtures with other erythromycin-related substances, robust separation techniques are required to obtain the compound in high purity for research purposes. google.comresearchgate.net Methodologies predominantly rely on chromatographic principles and crystallization.
Initial isolation of erythromycin-related compounds from fermentation broths typically involves extraction into an organic solvent like chloroform (B151607) or ethyl acetate. nih.gov From these crude extracts, or as a product of synthetic reactions, this compound must be separated from structurally similar molecules. google.combeilstein-journals.org
Chromatographic Methods
Chromatography is the cornerstone for the separation of this compound from complex mixtures. google.com The choice of technique depends on the scale of the separation, the required purity, and the specific compounds present in the mixture.
Liquid Chromatography (LC)
Column Chromatography: Gravity-driven or flash column chromatography over silica (B1680970) gel is a fundamental technique for the preparative purification of this compound. beilstein-journals.org The separation relies on the differential adsorption of the compounds to the stationary phase. A common strategy involves eluting the column with a gradient of solvents, typically a mixture of a chlorinated solvent and an alcohol, sometimes with an added base to prevent tailing of the amine. For instance, a crude product can be purified on a silica gel column using a gradient of dichloromethane (B109758) (CH2Cl2) and a mixture of methanol/ammonium (B1175870) hydroxide (B78521) (MeOH/NH4OH). beilstein-journals.org
High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution and speed compared to standard column chromatography and is used for both analytical and preparative-scale purifications. google.com
Reversed-Phase HPLC: This is a powerful method for separating erythromycin and its derivatives. Base-deactivated reversed-phase silica gel columns are effective in these separations. acs.org
Chiral HPLC: To separate enantiomers or diastereomers of erythromycin-related compounds, chiral HPLC is employed. This technique uses a chiral stationary phase (CSP), such as a cyclobond column, to differentiate between stereoisomers. google.com The mobile phase for such separations can consist of a mixture of acetonitrile, methanol, and an aqueous buffer like ammonium acetate. google.com The addition of a small amount of a strong acid, like trifluoroacetic acid, can sometimes improve the separation of isomers. google.com
Preparative LC-MS: For high-purity samples, mass-directed preparative LC is a highly effective technique. It combines the separation power of HPLC with the specificity of mass spectrometry for fraction collection. A typical system might use a C18 column with an isocratic mobile phase of aqueous ammonium bicarbonate and acetonitrile. beilstein-journals.org
Table 1: Examples of Liquid Chromatography Systems for this compound Separation
| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose | Reference(s) |
|---|---|---|---|---|
| Column Chromatography | Silica Gel | Gradient of 100% CH₂Cl₂ to 95% CH₂Cl₂ / (MeOH/NH₄OH 9:1.5) | Purification | beilstein-journals.org |
| Chiral HPLC | Cyclobond 1 (two columns linked) | CH₃CN: MeOH: 0.2 M Ammonium Acetate: H₂O (45:10:10:25 v/v) | Isomer Separation | google.com |
| Preparative LC-MS | XBridge MS C18 | 40% 10 mM NH₄HCO₃ (pH 10) and 60% CH₃CN (isocratic) | Purification | beilstein-journals.org |
| Thin-Layer Chromatography | Silica Gel G | Solvent A: Upper phase of CHCl₃:MeOH:H₂O (2:1:1) with 1% AcOHSolvent B: Upper phase of EtOAc:n-BuOH:H₂O (1:1:1) | Separation & Analysis | wdh.ac.id |
Thin-Layer Chromatography (TLC): TLC is primarily used for rapid analysis of reaction progress and fraction screening during column chromatography. nih.gov It can effectively separate this compound from other erythromycin derivatives like erythromycin A, B, and C, and anhydroerythromycin A. wdh.ac.id The relative mobility (Rf value) of this compound is distinct in specific solvent systems, allowing for its identification in a mixture. nih.govwdh.ac.id
Gas Chromatography (GC)
Gas chromatography can also be used to separate and identify erythromycin derivatives, including this compound. google.comresearchgate.net Due to the low volatility of these macrolides, a derivatization step is necessary prior to analysis. This typically involves silylating the hydroxyl groups to form more volatile trimethylsilyl (B98337) (TMS) ethers. google.comresearchgate.net The silylated compounds are then separated on a suitable GC column, such as an OV-225 or PPE-20. google.com
Capillary Electrophoresis (CE)
Capillary zone electrophoresis has been explored for its potential in analyzing erythromycin and its related substances, including this compound and this compound N-oxide. researchgate.netnih.gov This technique separates ions based on their electrophoretic mobility in an electric field. Studies have investigated the use of different background electrolytes (BGEs), such as sodium phosphate (B84403) and sodium borate (B1201080) at various pH levels, to achieve separation. researchgate.netnih.gov
Crystallization
Crystallization is a crucial final step for obtaining highly pure this compound and is also used for structure determination via X-ray crystallography. archive.orgresearchgate.net This technique purifies the compound based on differences in solubility. A common method is antisolvent crystallization, where this compound is dissolved in a suitable solvent (e.g., acetone) and a miscible antisolvent in which it is poorly soluble (e.g., water) is added, causing the pure compound to precipitate. researchgate.netacs.org In some cases, crystallization can be induced simply by concentrating a solution and allowing it to cool. archive.org The formation of specific crystal habits, including hydrates, has been noted. acs.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Acetonitrile |
| Acetone |
| Ammonium Acetate |
| Ammonium Hydroxide |
| Anhydroerythromycin A |
| Chloroform |
| Dichloromethane |
| This compound |
| This compound N-oxide |
| Erythromycin |
| Erythromycin A |
| Erythromycin B |
| Erythromycin C |
| Ethyl Acetate |
| Heptane |
| Iso-octane |
| Methanol |
| N,O-bis-trimethylsilylacetamide |
| N-trimethylsilylimidazole |
| Sodium Borate |
| Sodium Phosphate |
| Tetrahydrofuran |
| Trifluoroacetic Acid |
| Trimethylchlorosilane |
Iv. Enzymatic Interactions and Metabolic Pathways
Interaction with Cytochrome P450 Systems
Erythralosamine is well-documented as a potent modulator of cytochrome P450 enzymes, the primary family of enzymes responsible for the phase I metabolism of a vast number of drugs and xenobiotics. Its interactions are characterized by strong, mechanism-based inhibition of specific isoforms and the ability to induce the expression of others.
This compound is a recognized mechanism-based inhibitor of cytochrome P450 3A4 (CYP3A4), a critical enzyme involved in the metabolism of over 50% of clinically used drugs. acs.orgnih.gov Mechanism-based inhibition involves the metabolic activation of the inhibitor by the target enzyme into a reactive species. This metabolite then forms a stable, quasi-irreversible complex with the enzyme, leading to its inactivation. nih.gov
In vitro studies using human liver microsomes have consistently demonstrated the potent inhibitory effect of this compound on CYP3A4 activity. For instance, its inhibitory capacity has been quantified in studies of the metabolism of various CYP3A4 substrates:
Methadone Metabolism: The N-demethylation of methadone, a metabolic pathway predominantly supported by CYP3A4, was inhibited by 60–72% in the presence of this compound. acs.orgnih.gov
Buprenorphine Metabolism: Similarly, the N-dealkylation of buprenorphine, another reaction catalyzed by CYP3A4, was inhibited by 62–71% by this compound. acs.orgnih.gov
These findings establish this compound as a powerful tool for probing CYP3A4 function in vitro and highlight its potential for significant drug-drug interactions. acs.orgnih.gov
Table 1: Inhibition of CYP3A4-Mediated Reactions by this compound in Human Liver Microsomes
| CYP3A4 Substrate | Metabolic Reaction | % Inhibition by this compound | Reference |
|---|---|---|---|
| Methadone | N-demethylation | 60-72% | acs.org, nih.gov |
| Buprenorphine | N-dealkylation | 62-71% | acs.org, nih.gov |
While its interaction with human CYP3A4 is prominent, studies in animal models reveal differential interactions with other P450 isozymes, such as CYP3A1. Research on the parent compound, erythromycin (B1671065), in rat liver microsomes indicates that it interacts differently with the closely related CYP3A1 and CYP3A2 isoforms. nih.gov Erythromycin was found to increase the rate of CO binding to CYP3A2 but not to CYP3A1, suggesting the formation of a more rigid complex with CYP3A1. nih.gov
This compound itself is a strong inducer of a major cytochrome P-450 form in rats that is immunologically indistinguishable from the form induced by pregnenolone-16α-carbonitrile, a classic inducer of the CYP3A subfamily, particularly CYP3A1. researchgate.net This induced isozyme is particularly effective at metabolizing macrolides, including this compound, leading to the formation of stable metabolite complexes. researchgate.netnih.gov This demonstrates a specific and potent interaction with the rodent CYP3A subfamily, which may differ from its interactions with other P450 families. For example, inhibitors of CYP2D6, CYP1A, or CYP2C show no significant effect on metabolic pathways that are strongly inhibited by this compound. acs.orgnih.gov
The affinity of this compound and its derivatives for cytochrome P450 enzymes is governed by specific structural characteristics. Studies comparing various derivatives of erythromycin, oleandomycin, and this compound have elucidated several key factors. nih.gov
Hydrophobicity: Increased hydrophobicity is generally a beneficial factor, enhancing both the binding affinity to macrolide-inducible P450 isozymes and the subsequent formation of stable metabolite-iron complexes. nih.gov
Substituent Positions: The presence and location of bulky substituents on the macrolide structure are critical. A bulky substituent at the 3-position of the erythromycin scaffold dramatically decreases affinity for these P450 isozymes. nih.gov
Complex Formation: The formation of the characteristic stable metabolite complex (which absorbs light at 456 nm) is prevented by the simultaneous presence of bulky substituents at the 2'- and 3-positions. nih.gov
These structural relationships have led to the targeted design of derivatives like this compound-2'-benzoate and this compound-2',3-diacetate, which exhibit particularly high affinity for macrolide-inducible cytochrome P-450 and are excellent precursors for metabolite-complex formation. nih.gov
Table 2: Influence of Structural Modifications on P450 Interaction
| Structural Factor | Effect on P450 Interaction | Reference |
|---|---|---|
| Increased Hydrophobicity | Generally increases binding affinity and complex formation | nih.gov |
| Bulky Substituent at Position 3 | Dramatically decreases binding affinity | nih.gov |
| Bulky Substituents at Positions 2' & 3 | Prevents metabolite-iron complex formation | nih.gov |
Differential Interactions with P450 Isozymes (e.g., CYP3A1)
Influence on Hepatic Cytochrome P450 Induction
In addition to being an inhibitor, this compound is a potent inducer of hepatic cytochrome P450 enzymes in rats. researchgate.net Induction is the process by which a compound stimulates the synthesis of enzyme protein, leading to an increased rate of metabolism for drugs cleared by that enzyme. youtube.com
Research has shown that erythromycin derivatives that have lost the cladinose (B132029) sugar moiety, such as this compound and its mono- and diacetate derivatives, are strong inducers of liver cytochrome P-450. researchgate.net Their inductive effect in rats is reported to be superior to that of troleandomycin, another macrolide known for P450 induction. researchgate.net The primary P450 form induced by these macrolides is electrophoretically and immunologically identified as belonging to the P450IIIA (CYP3A) family, the same form induced by pregnenolone-16α-carbonitrile. researchgate.net This induction appears to be impaired at the transcriptional level in cases of severe liver dysfunction, as the expression of the aryl hydrocarbon receptor (AhR) that controls gene transcription can be reduced. nih.gov
In Vitro Microsomal Studies of this compound Metabolism
In vitro studies using liver microsomes have been fundamental to understanding the enzymatic interactions of this compound. evotec.comresearchgate.net These subcellular fractions contain a high concentration of phase I metabolizing enzymes, including the cytochrome P450 system, making them an ideal model for investigating such reactions. evotec.comsrce.hr
Microsomal studies have been pivotal in several key areas:
Demonstrating Inhibition: Human liver microsomes have been used to confirm and quantify the inhibitory effect of this compound on CYP3A4-mediated metabolism of substrates like methadone and buprenorphine. acs.orgnih.govnih.gov
Investigating Complex Formation: Studies with rat liver microsomes have been used to compare the ability of this compound and its derivatives to form stable, 456 nm-absorbing cytochrome P-450-metabolite complexes following oxidative metabolism. nih.gov These studies confirmed that P450 isozymes induced by macrolides are the major forms involved in this complex formation. nih.gov
Probing Isozyme Specificity: By using microsomes from animals treated with different P450 inducers (e.g., phenobarbital, dexamethasone), researchers have been able to probe the differential interactions of macrolides with specific P450 subfamilies, such as CYP3A. nih.gov
These in vitro microsomal assays provide crucial data on intrinsic clearance, metabolic pathways, and potential for drug-drug interactions, forming the basis for predicting in vivo metabolic behavior. srce.hr The consistent use of this compound as a reference inhibitor in such studies underscores its well-characterized and potent interaction with CYP3A4 in this system. acs.orgnih.govacs.orgnih.gov
V. Biological Activity and Structure Activity Relationship Sar Studies
Comparative Analysis of Antimicrobial Activity Profile
Erythralosamine is widely recognized as being biologically inactive as an antibiotic. researchgate.netresearchgate.net Unlike its parent compound, erythromycin (B1671065) A, which is a broad-spectrum macrolide antibiotic, this compound demonstrates negligible antimicrobial activity. asm.org The antibacterial mechanism of erythromycin involves binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. ontosight.aigoogle.com The structural transformation from erythromycin to this compound disrupts the necessary conformation for this ribosomal interaction.
Research comparing the minimum inhibitory concentrations (MICs) of various erythromycin congeners against a range of bacterial strains highlights the inactivity of its degradation products. While erythromycins A, B, C, and D show varying degrees of antibacterial potency, derivatives such as anhydroerythromycin A and this compound are reported to have negligible activity. asm.org
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Erythromycin and its Metabolite this compound
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli |
| Erythromycin A | 0.25 - 2048 nih.gov | 0.05 - 0.1 asm.org | >1000 researchgate.net |
| Erythromycin B | Similar to Erythromycin A basicmedicalkey.com | ~0.1 asm.org | Not specified |
| Erythromycin C | Less active than A & B asm.org | ~0.2 asm.org | Not specified |
| This compound | Negligible activity asm.org | Negligible activity asm.org | Negligible activity asm.org |
Note: The MIC values for Erythromycin A can vary significantly depending on the resistance of the bacterial strain.
Investigation of Non-Antibiotic Biological Properties
Despite its lack of antimicrobial action, this compound is not biologically inert. It demonstrates significant interactions with mammalian enzyme systems, most notably the cytochrome P450 (CYP) system. This compound and its derivatives have been shown to interact with rat liver microsomal cytochrome P-450. dntb.gov.ua Specifically, there is a significant relationship between certain conformations of this compound derivatives and the formation of cytochrome P450-nitroso metabolite complexes. nih.gov This interaction is influenced by the compound's hydrophobicity. nih.gov
Studies have indicated that while the major metabolite of roxithromycin (B50055), RU39001, does not induce hepatic cytochrome P-450, this compound, the metabolite of erythromycin, exhibits greater interaction properties with the cytochrome P-450 system both in vitro and in vivo.
Table 2: Summary of Non-Antibiotic Biological Properties of this compound
| Biological Target | Observed Effect | Significance |
| Cytochrome P450 (CYP) System | Interacts with and can form metabolite complexes with CYP isozymes. dntb.gov.uanih.gov | Potential for drug-drug interactions. |
| Gastrointestinal Motility | Erythromycin A degradation products, including the enol ether which can lead to this compound, are associated with gastrointestinal motor stimulating activity. | May contribute to the gastrointestinal side effects of erythromycin. |
Structural Features Correlating with Altered Biological Response
The distinct biological profile of this compound is a direct consequence of its unique three-dimensional structure, which differs fundamentally from that of erythromycin. The key structural modification is the formation of a spiroketal ring system, which results from the intramolecular cyclization between the C-6 hydroxyl, C-9 keto, and C-12 hydroxyl groups of the erythronolide ring. This rigidifies the macrocyclic backbone and alters the orientation of its substituents.
Conformational analysis using NMR and molecular dynamics has revealed that erythromycin derivatives primarily exist in a conformation where the desosamine (B1220255) sugar is oriented nearly perpendicular to the macrocycle (conformation A). nih.gov In contrast, this compound derivatives adopt a different major conformation (conformation B), characterized by an inward folding of the C(3) fragment of the lactone ring. nih.gov In this conformation, the desosamine sugar can adopt different orientations, with a tilted-up position of the amino group being favored. nih.gov This specific conformation is significantly related to the ability to form cytochrome P450-nitroso metabolite complexes. nih.gov
Table 3: Structural and Conformational Differences between Erythromycin A and this compound
| Structural Feature | Erythromycin A | This compound |
| Macrocycle Core | 14-membered lactone ring. | 14-membered lactone ring with an internal 6,9;9,12-diepoxy bridge (spiroketal). |
| Key Functional Groups | C-9 ketone, C-6 and C-12 hydroxyl groups. | Absence of C-9 ketone; formation of a spiroketal linkage. |
| Predominant Conformation | Conformation A (desosamine perpendicular to macrocycle). nih.gov | Conformation B (inward folding of C-3 fragment, tilted desosamine). nih.gov |
| Flexibility | Relatively flexible macrocycle. | More rigid macrocyclic structure. |
Absence of Ribosomal Binding Activity in Relation to Parent Compounds
The loss of antibacterial activity in this compound is unequivocally linked to its inability to bind to the bacterial ribosome. The structural changes, particularly the formation of the spiroketal system and the resulting conformational rigidity, prevent this compound from adopting the specific three-dimensional shape required for effective interaction with the ribosomal target site.
Studies utilizing transferred nuclear Overhauser effect (TRNOE) spectroscopy, a powerful technique for studying ligand-receptor interactions, have provided direct evidence for this lack of binding. Bioactive macrolides such as erythromycin and roxithromycin exhibit a strong NMR response when complexed with bacterial ribosomes. researchgate.net In stark contrast, their inactive metabolites, including this compound, yield essentially blank TRNOESY spectra, indicating an absence of significant binding to the ribosome. researchgate.net The binding of erythromycin to the 50S ribosomal subunit is a finely tuned process, sensitive to conformational changes in the 23S rRNA. nih.gov The gross structural alteration in this compound completely abrogates this critical interaction, thus rendering it inactive as an antibiotic.
Table 4: Comparison of Ribosomal Binding Characteristics
| Compound | Ribosomal Binding (50S subunit) | Method of Observation | Consequence |
| Erythromycin A | Strong, specific binding. researchgate.netresearchgate.net | TRNOESY, kinetic analysis. researchgate.netresearchgate.net | Inhibition of protein synthesis, antibacterial activity. |
| This compound | No significant binding observed. researchgate.net | Blank TRNOESY spectra. researchgate.net | No inhibition of protein synthesis, lack of antibacterial activity. |
Vi. Advanced Analytical and Research Applications
Application as a Chiral Selector in Capillary Electrophoresis
The use of macrocyclic antibiotics as chiral selectors in capillary electrophoresis (CE) is an established practice, leveraging their complex structures to create stereospecific interactions. Erythralosamine, as part of the erythromycin (B1671065) family, has been investigated for its potential in this capacity.
The ability of a compound to distinguish between enantiomers is fundamental to its function as a chiral selector. Research has been conducted to evaluate the enantio-recognition capabilities of this compound and related compounds.
In a notable study, this compound was investigated alongside erythromycin A and four other derivatives for its potential as a chiral selector in capillary zone electrophoresis. nih.govnih.gov The study tested its interaction against twenty-one different chiral compounds. The experiments revealed that the erythromycin-related compounds, including this compound, exhibited stronger interactions with acidic compounds compared to neutral or weakly basic ones, particularly in an acidic medium. nih.govresearchgate.net However, despite these interactions, no successful chiral separations were achieved for any of the 21 racemic mixtures tested under the specific conditions. nih.govresearchgate.net The study utilized different background electrolytes (BGEs), including sodium phosphate (B84403) at pH 3.0 and 7.0, and sodium borate (B1201080) at pH 9.2, with selector concentrations ranging from 0.1 to 10 mM. nih.govnih.govresearchgate.net
The table below summarizes the conditions and findings of this enantio-recognition study.
| Parameter | Details |
| Chiral Selectors Tested | Erythromycin A, Erythromycin A N-oxide, Anhydroerythromycin A, Anhydroerythromycin A N-oxide, This compound , this compound N-oxide nih.govnih.gov |
| Analytical Technique | Capillary Zone Electrophoresis (CZE) nih.gov |
| Test Analytes | 21 chiral compounds (including acidic, neutral, and weakly basic drugs like leucovorin, dopa, ketoprofen, and warfarin) nih.gov |
| Observed Interactions | Stronger interaction with acidic compounds, especially at acidic pH nih.govnih.gov |
| Enantioseparation Outcome | No chiral separation was obtained for the tested racemic mixtures nih.govresearchgate.net |
While this compound itself has shown limited success as a direct chiral selector in the mobile phase of CE, research into derivatives and alternative methodologies like capillary electrochromatography (CEC) has been more fruitful. researchgate.net CEC combines the high selectivity of HPLC with the high efficiency of CE. researchgate.net
One successful approach involved synthesizing a 3-triethoxysilylpropyl carbamoylated derivative of erythromycin (TEOSPC-ERY) and using it as a co-precursor to create an organic-inorganic hybrid monolithic stationary phase within a capillary column. researchgate.netresearchgate.net This carbamoylated erythromycin-zirconia hybrid monolith (ERY-ZHM) was successfully employed for the enantioseparation of six basic chiral drugs. researchgate.net The methodology involved optimizing the mobile phase composition and applied voltage. The highest resolution (Rs=3.33) for the model analyte propranolol (B1214883) was achieved with a mobile phase of 10/90 (v/v) acetonitrile/TEAA buffer (10mM, pH 7) at an applied voltage of 10kV. researchgate.net This demonstrates that while erythromycin-based structures like this compound may not be effective when simply dissolved in the running buffer, their immobilization and derivatization onto a stationary phase can create a powerful tool for chiral resolution. researchgate.netresearchgate.net
Enantio-Recognition Capacity Studies
Spectroscopic Characterization in Research Contexts (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural elucidation and characterization of complex molecules like this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools used in this context.
This compound is a known acid degradation product of erythromycin A. beilstein-journals.org Its structure has been confirmed through various spectroscopic methods, including X-ray analysis, which provides definitive stereochemical information. beilstein-journals.org In research settings, high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is critical for identifying this compound and distinguishing it from other related substances. beilstein-journals.org For instance, a hydrolysis product of erythromycin, identified as this compound, was detected with a mass-to-charge ratio (m/z) of 540 in wastewater samples. dokumen.pub
NMR spectroscopy is crucial for determining the three-dimensional structure and conformation of macrolides in solution. researchgate.netacs.org Techniques like Transferred Nuclear Overhauser Effect (TRNOE) have been used to study the binding of erythromycin metabolites to their targets, where inactive metabolites like this compound serve as negative controls. researchgate.net The absence of TRNOE signals for this compound in these experiments helps to confirm that specific observed interactions are characteristic of biological activity. researchgate.net A combination of NMR spectroscopy and molecular dynamics has been used to show that the conformation of erythromycin and its metabolites, such as this compound, can undergo significant reorganization. researchgate.net
The table below provides key spectroscopic data for this compound.
| Spectroscopic Technique | Application | Finding/Data |
| Mass Spectrometry (MS) | Identification in environmental samples | Detected as a hydrolysis product of Erythromycin with m/z 540 dokumen.pub |
| LC-HRMS | Structure confirmation and purity assessment | Used to confirm the structure of related macrolide spiroketals, with this compound as a known comparator beilstein-journals.org |
| NMR Spectroscopy | Structural Elucidation & Interaction Studies | Used to determine conformation and as a negative control in binding studies (TRNOESY) researchgate.netresearchgate.net |
| X-ray Crystallography | Definitive Structure Determination | The structure of this compound, a product of erythromycin decomposition, has been characterized by X-ray analysis beilstein-journals.org |
Role in the Study of Environmental Contaminants
The widespread use of antibiotics has led to their emergence as significant environmental pollutants. nih.govnih.gov Research into their fate, transformation, and ecological impact is a growing field, where the study of metabolites and degradation products like this compound is critical.
A significant portion of administered antibiotics is excreted from the body and enters the environment through wastewater. nih.govnih.gov These parent compounds can then degrade into various transformation products (TPs). This compound has been identified as a key TP of erythromycin in environmental systems. dokumen.pub
Advanced analytical methods are required to detect these compounds at low concentrations in complex matrices like wastewater. Non-targeted screening approaches using liquid chromatography coupled with high-resolution mass spectrometry (LC-HR-MS) are particularly powerful. mdpi.com These methods allow for the identification of both expected and unexpected TPs without the need for pure reference standards for every single compound. mdpi.com For example, LC-HR-MS has been used to identify a hydrolysis product of erythromycin as this compound (m/z 540) in wastewater treatment plant effluents. dokumen.pub Similarly, LC/ESI-HR-MS methods have been developed to screen for erythromycin and its metabolites in biological matrices like chicken liver microsomes, which is relevant for understanding contamination pathways from agriculture. mdpi.com
The following table outlines methodologies for detecting this compound in environmental contexts.
| Analytical Technique | Matrix | Purpose | Key Identifier |
| LC-HRMS | Wastewater | Detection of Erythromycin transformation products | m/z 540 dokumen.pub |
| LC/ESI-HR-MS | Chicken Liver Microsomes | Screening for veterinary drug metabolites | Accurate mass and fragmentation pattern mdpi.comresearchgate.net |
Understanding the transformation of antibiotics in the environment is crucial because their degradation products may retain biological activity, have different toxicity profiles, or be more persistent than the parent compound. mdpi.com this compound is formed from erythromycin via acid-catalyzed intramolecular spiroketalization, a process that can occur in the environment. beilstein-journals.orgacs.org
The presence of TPs like this compound in ecosystems is a key area of research. dokumen.pub Their detection in wastewater effluents indicates that conventional treatment processes may not fully remove them, leading to their release into aquatic environments. dokumen.pubmdpi.com The study of these TPs helps to build a more complete picture of the environmental burden of antibiotic pollution and informs risk assessments. nih.gov Research in this area focuses on the entire lifecycle of the antibiotic, from excretion and transport through wastewater systems to its ultimate fate and effects in rivers, lakes, and soil. researchgate.netfrontiersin.org
Detection and Monitoring Methodologies in Environmental Matrices
Utilization in Pharmacokinetic Research Models (excluding human trials)
This compound, a derivative of the macrolide antibiotic erythromycin, serves as a valuable tool in non-clinical pharmacokinetic research. Its primary application lies in its ability to act as a mechanism-based inhibitor of specific drug-metabolizing enzymes, particularly cytochrome P450 3A4 (CYP3A4). This property allows researchers to investigate the metabolic pathways of other compounds in various in vitro and non-human in vivo models.
In preclinical drug development, understanding a new chemical entity's metabolic profile and potential for drug-drug interactions is critical. This compound is employed in experimental systems to probe the involvement of CYP3A enzymes in a drug's metabolism. By observing how the presence of this compound alters the breakdown of a test compound, researchers can deduce the role of CYP3A in that process.
Studies have utilized this compound in various research models, including liver microsomes from different species. mdpi.com These subcellular fractions contain a high concentration of drug-metabolizing enzymes and provide a controlled environment to study metabolic reactions. For instance, early research investigated the interaction of this compound derivatives with rat liver cytochrome P450, establishing its utility in these systems.
In Vitro Inhibition of Cytochrome P450
A significant application of this compound is as a selective inhibitor in in vitro studies to identify the specific P450 isoforms responsible for a drug's metabolism. As a known mechanism-based inhibitor of CYP3A4, it helps to confirm the role of this key enzyme in the biotransformation of various therapeutic agents. acs.orgcapes.gov.brnih.gov
Research on the metabolism of the opioid analgesic buprenorphine in human liver microsomes demonstrated the utility of this compound. In these studies, this compound was one of several mechanism-based inhibitors used to probe the metabolism of buprenorphine to its N-dealkylated metabolite, norbuprenorphine. The results showed a significant inhibition of buprenorphine metabolism in the presence of this compound, providing strong evidence for the primary role of the CYP3A4 enzyme in this metabolic pathway. nih.gov
Similarly, investigations into the N-demethylation of methadone, a synthetic opioid used for pain management and addiction treatment, employed this compound in a panel of human liver microsomal preparations. acs.org The study found that this compound was among the mechanism-based inhibitors of CYP3A4 that strongly inhibited methadone metabolism. acs.org This finding helped to conclusively identify CYP3A4 as the major enzyme responsible for the N-demethylation of methadone. acs.org
The inhibitory effect of this compound on the metabolism of these compounds is summarized in the table below.
| Investigated Drug | Research Model | Key Finding |
| Buprenorphine | Human Liver Microsomes | Metabolism was inhibited by 62-71% by a group of mechanism-based inhibitors including this compound, demonstrating that P450 3A4 is the major enzyme in hepatic buprenorphine N-dealkylation. nih.gov |
| Methadone | Human Liver Microsomes | Metabolism was inhibited by 60-72% by a group of mechanism-based inhibitors of P450 3A4, including this compound, asserting that P450 3A4 is the major enzyme involved in its N-demethylation. acs.org |
Investigating Drug Metabolism Pathways in Animal Models
Beyond human-derived in vitro systems, this compound has been used in studies involving animal models to understand drug metabolism. Research using chicken liver microsomes has explored the metabolism of macrolides like erythromycin and clarithromycin (B1669154). mdpi.com While erythromycin itself is a known inhibitor of the cytochrome P450 system, its derivatives, including this compound, have been studied to understand the structural factors important for these interactions. mdpi.com This line of research is crucial for veterinary medicine and for evaluating the safety of animal-derived foods. mdpi.com
This compound has also been investigated as a potential chiral selector in capillary electrophoresis, an analytical technique. mdpi.com However, in the specific study, it did not demonstrate the ability to separate the enantiomers of the 21 chiral drugs tested under the experimental conditions. mdpi.com
Q & A
Q. What experimental methodologies are recommended for determining the molecular structure and stereochemistry of erythralosamine?
To elucidate this compound’s structure, researchers should employ:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use 2D J—δ selective INEPT experiments to measure long-range 13C-1H coupling constants, which inform dihedral angles and glycosidic bond conformations. Data truncation artifacts can be mitigated via linear prediction methods .
- X-ray Crystallography : For resolving absolute stereochemistry, particularly for the desosamine sugar unit and erythronolid core.
- Hydrolysis Studies : Acid hydrolysis of erythromycin yields this compound and cladinose, while basic hydrolysis isolates dimethylamine from the desosamine moiety, confirming structural subunits .
Q. How can researchers optimize synthetic routes for this compound isolation and purification?
Key steps include:
- Controlled Acid Hydrolysis : Hydrolyze erythromycin under mild acidic conditions (e.g., HCl in ethanol) to prevent degradation of the desosamine unit.
- Chromatographic Purification : Use reverse-phase HPLC with UV detection (λ = 210–230 nm) to isolate this compound from hydrolysis byproducts.
- Purity Validation : Combine mass spectrometry (MS) for molecular weight confirmation and high-resolution NMR for stereochemical integrity .
Advanced Research Questions
Q. How can conformational dynamics of this compound be analyzed to explain its bioactivity?
Advanced approaches include:
- 2D NMR and Karplus Equations : Correlate measured coupling constants (e.g., 3JCH) with dihedral angles to model glycosidic bond flexibility .
- Molecular Dynamics (MD) Simulations : Simulate energy minima and population ratios of this compound conformers in aqueous vs. lipid bilayer environments. Compare results with experimental NMR data to validate equilibrium states .
- Circular Dichroism (CD) : Track conformational changes under physiological pH gradients to assess stability.
Q. What strategies resolve contradictions in this compound’s conformational data between experimental and computational studies?
- Hybrid Validation : Use MD simulations to generate conformational ensembles, then refine models using NOE (Nuclear Overhauser Effect) restraints from NMR.
- Error Analysis : Quantify truncation artifacts in 2D INEPT data and recalibrate Karplus parameters for improved angle prediction .
- Multi-Technik Corroboration : Cross-validate results with X-ray crystallography (static conformers) and solution-state NMR (dynamic populations) .
Q. How should researchers design experiments to assess this compound’s stability under varying physicochemical conditions?
- Accelerated Degradation Studies : Expose this compound to stressors (e.g., UV light, oxidative buffers) and monitor decomposition via LC-MS.
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at different temperatures.
- Impurity Profiling : If degradation products are uncharacterized, employ high-resolution MS/MS and synthetic reference standards for identification .
Q. What methodological challenges arise in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Regioselective Functionalization : Protect the dimethylamino group during derivatization to avoid side reactions.
- Stereochemical Control : Use chiral catalysts or enzymatic resolution to maintain stereointegrity.
- Analytical Validation : For novel derivatives, combine 13C DEPT NMR for carbon typing and ROESY (Rotating-frame Overhauser Spectroscopy) for spatial proximity analysis .
Methodological Frameworks for Research Design
Q. How can researchers formulate hypotheses to investigate this compound’s mechanism of action?
- Gap Analysis : Review literature to identify unresolved questions (e.g., this compound’s binding affinity vs. erythromycin).
- PICOT Framework : Define Population (bacterial strains), Intervention (this compound dosage), Comparison (erythromycin), Outcome (MIC values), and Timeframe (24–48 hr incubation) .
- Feasibility Testing : Pilot assays (e.g., broth microdilution) to confirm measurable outcomes before full-scale studies .
Q. What statistical approaches are appropriate for analyzing this compound’s bioactivity data?
- Dose-Response Modeling : Fit IC50/EC50 curves using nonlinear regression (e.g., Hill equation).
- ANOVA with Post Hoc Tests : Compare mean zone-of-inhibition diameters across bacterial strains.
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to correlate structural features (e.g., logP, polar surface area) with activity .
Tables of Key Methodological Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
